molecular formula C35H39CuN4O4 B10778402 N-Methylmesoporphyrin containing copper

N-Methylmesoporphyrin containing copper

Cat. No.: B10778402
M. Wt: 643.3 g/mol
InChI Key: CTVHSHALRXJQNK-UHFFFAOYSA-M
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Description

N-Methylmesoporphyrin containing copper is a synthetic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and electron transfer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylmesoporphyrin containing copper typically involves the metalation of N-Methylmesoporphyrin IX with copper ions. This process can be catalyzed by various methods, including the use of catalytic RNA or DNAzymes. The reaction conditions often include the presence of specific ligands and solvents to facilitate the metalation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale metalation processes using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as affinity chromatography and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets, such as ferrochelatase. The compound can inhibit the activity of ferrochelatase by binding to its active site, thereby affecting the biosynthesis of heme. This interaction is crucial for understanding the compound’s effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methylmesoporphyrin containing copper include:

Uniqueness

This compound is unique due to its specific metalation with copper ions, which imparts distinct chemical and physical properties. Its ability to interact with G-quadruplex DNA and inhibit ferrochelatase makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C35H39CuN4O4

Molecular Weight

643.3 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)

InChI

InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+1/p-1

InChI Key

CTVHSHALRXJQNK-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu+]

Origin of Product

United States

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